N-(3-methoxyphenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(3-Methoxyphenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic heterocyclic compound featuring a 1,2,4-triazole core substituted with a pyrazine ring and a methyl group. The sulfanyl acetamide moiety is linked to a 3-methoxyphenyl group, which may influence its pharmacokinetic and pharmacodynamic properties.
Properties
Molecular Formula |
C16H16N6O2S |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
N-(3-methoxyphenyl)-2-[(4-methyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C16H16N6O2S/c1-22-15(13-9-17-6-7-18-13)20-21-16(22)25-10-14(23)19-11-4-3-5-12(8-11)24-2/h3-9H,10H2,1-2H3,(H,19,23) |
InChI Key |
MKAJGZFVKMRNFT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC(=CC=C2)OC)C3=NC=CN=C3 |
Origin of Product |
United States |
Biological Activity
N-(3-methoxyphenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic applications based on recent studies.
Chemical Structure
The compound consists of a methoxyphenyl group linked to a triazole moiety through a sulfanyl acetamide group. Its structural complexity contributes to its diverse biological activities.
Anticancer Activity
Recent studies have indicated that compounds with triazole structures exhibit significant anticancer properties. For instance, derivatives of 1,2,4-triazoles have been shown to inhibit cancer cell proliferation in various human tumor cell lines. The specific compound under discussion demonstrated IC50 values in the low micromolar range against several cancer types, suggesting potent inhibitory effects on tumor growth .
The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:
- Inhibition of Kinases : The compound has shown activity against several kinases involved in cancer progression, including VEGFR-2 and CDK family members. Inhibition of these kinases is crucial for reducing angiogenesis and cellular proliferation .
- Induction of Apoptosis : Studies suggest that the compound may also promote apoptosis in cancer cells through the activation of caspase pathways .
Pharmacological Studies
Pharmacokinetic studies have demonstrated that this compound possesses favorable absorption and distribution characteristics. In vivo studies in animal models have shown promising results regarding its efficacy and safety profile. Notably, it has been observed to reduce tumor growth rates significantly in xenograft models of colorectal carcinoma .
Comparative Biological Data
Case Studies
- Colorectal Cancer Model : In a study involving SW620 xenografts, administration of this compound resulted in a significant decrease in tumor size compared to control groups, indicating its potential as an effective treatment option .
- Selectivity Studies : Comparative analysis showed that the compound exhibited higher selectivity towards CDK2 over CDK9, with a selectivity factor of 265-fold, highlighting its potential for targeted therapy with reduced side effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Structural Variations and Their Implications
Triazole Core Modifications
- Substituents at Position 4 and 5 :
- The target compound’s 4-methyl and 5-pyrazin-2-yl groups contrast with analogs featuring ethyl (e.g., ) or amino (e.g., ) substituents. Pyrazine, a diazine ring, offers distinct electronic effects compared to pyridine or furan, influencing hydrogen bonding and π-stacking interactions . Amino vs. Alkyl Substituents:
- Amino-substituted triazoles (e.g., ) demonstrate anti-exudative activity, suggesting that polar groups may enhance anti-inflammatory effects .
Aromatic Ring (R1) Variations
- Pyrazine vs. Pyridine :
- Pyridine derivatives (e.g., ) are more common in CNS-targeting compounds due to their resemblance to nicotinamide . Furan vs. Pyridine/Pyrazine:
- Furan-containing analogs () exhibit anti-exudative activity, likely due to furan’s ability to mimic endogenous metabolites .
Acetamide Group (R2) Modifications
- Electron-Donating vs. Electron-Withdrawing Groups :
- The 3-methoxyphenyl group in the target compound is electron-donating, which may reduce reactivity compared to electron-withdrawing groups (e.g., 2-fluorophenyl in ). However, methoxy groups can improve solubility and bioavailability .
- Substituent Position :
- Para-substituted methoxyphenyl () vs.
Key Research Findings
- Synthetic Accessibility : Most analogs, including the target compound, are synthesized via S-alkylation of triazole-thiones with chloroacetamide derivatives (e.g., ).
- Structure-Activity Relationships (SAR): Electron-Withdrawing Groups: Enhance antimicrobial activity but may reduce solubility . Pyrazine vs. Pyridine: Pyrazine’s electronic properties may favor interactions with nucleotide-binding domains .
Preparation Methods
Formation of the 1,2,4-Triazole Core
The triazole ring is constructed through cyclocondensation of thiosemicarbazide derivatives with carbonyl compounds. In one approach, 4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol is synthesized by reacting pyrazine-2-carbohydrazide with methyl isothiocyanate in ethanol under reflux (72 h, 80°C). The intermediate is then treated with acetic anhydride to yield the acetylated triazole-thiol precursor.
Sulfanyl Acetamide Coupling
The sulfanyl group is introduced via nucleophilic substitution. A solution of 2-chloro-N-(3-methoxyphenyl)acetamide (prepared by reacting 3-methoxyaniline with chloroacetyl chloride in dichloromethane) is combined with the triazole-thiol intermediate. Potassium carbonate in dimethylformamide (DMF) facilitates the substitution at 60°C for 6 h, achieving a 67% yield.
Table 1: Reaction Parameters for Triazole-Thiol Intermediate Synthesis
| Parameter | Value | Impact on Yield |
|---|---|---|
| Reaction Temperature | 80°C | Optimizes cyclization |
| Solvent | Ethanol | Enhances solubility |
| Reaction Time | 72 h | Ensures completion |
| Catalyst | None | Reduces side products |
Microwave-Assisted One-Pot Synthesis
Accelerated Cyclocondensation
Microwave irradiation significantly reduces reaction times. A mixture of pyrazine-2-carboxylic acid hydrazide, methylthioacetamide, and phosphorus oxychloride undergoes microwave heating (150 W, 120°C) for 20 minutes to form the triazole-thiol intermediate. This method achieves 89% purity, compared to 72% under conventional heating.
Simultaneous Acetamide Formation
The methoxyphenyl acetamide moiety is introduced in situ by adding 3-methoxyaniline and chloroacetyl chloride directly to the reaction mixture. Tetrabutylammonium bromide (TBAB) acts as a phase-transfer catalyst, enabling a 78% overall yield in under 40 minutes.
Table 2: Microwave vs. Conventional Synthesis Comparison
| Metric | Microwave Method | Conventional Method |
|---|---|---|
| Reaction Time | 40 min | 8 h |
| Yield | 78% | 62% |
| Energy Consumption | 350 kJ | 1,200 kJ |
| Purity (HPLC) | 89% | 72% |
Solid-Phase Synthesis for High-Throughput Production
Immobilized Intermediate Strategy
Resin-bound pyrazine-2-carbohydrazide is reacted with methyl isocyanate in tetrahydrofuran (THF) to form the triazole scaffold. After cleavage from the resin using trifluoroacetic acid (TFA), the free thiol is alkylated with 2-bromo-N-(3-methoxyphenyl)acetamide. This method yields 85% purity and facilitates parallel synthesis of analogs.
Advantages in Scalability
Solid-phase synthesis minimizes purification steps and enables gram-scale production. Key benefits include:
Table 3: Scalability Metrics for Solid-Phase Synthesis
| Batch Size (g) | Purity (%) | Yield (%) | Processing Time (h) |
|---|---|---|---|
| 1 | 85 | 70 | 12 |
| 10 | 83 | 68 | 14 |
| 100 | 80 | 65 | 18 |
Critical Analysis of Methodologies
Yield and Purity Trade-Offs
Microwave-assisted synthesis offers superior efficiency but requires specialized equipment. Conversely, solid-phase methods prioritize scalability at the expense of marginally lower yields. The conventional approach remains viable for small-scale research due to its simplicity .
Q & A
Q. Analytical Methods :
- HPLC : Monitors reaction progress and purity (>95% typical) .
- NMR/IR Spectroscopy : Confirms structural integrity (e.g., sulfanyl linkage, aromatic protons) .
How is the compound screened for initial biological activity in academic research?
Q. Basic Biological Screening
- Anticancer Assays : Tested against cancer cell lines (e.g., MTT assay) to measure IC50 values .
- Antimicrobial Screening : Disk diffusion or microdilution assays against bacterial/fungal strains .
- Anti-inflammatory Models : Carrageenan-induced edema in rodents to assess anti-exudative activity (doses: 10 mg/kg) .
What strategies optimize synthesis yield and purity for this compound?
Q. Advanced Synthesis Optimization
- Reaction Conditions :
- Temperature : Reflux at 150°C in ethanol or DMF improves coupling efficiency .
- Catalysts : Zeolite-Y enhances regioselectivity in triazole formation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) removes by-products .
- Yield Enhancement : Stepwise pH control during alkylation (pH 8–9) minimizes hydrolysis .
How do structural modifications influence its biological activity?
Q. Advanced Structure-Activity Relationship (SAR)
- Pyrazine vs. Pyridine : Pyrazine’s nitrogen-rich structure enhances binding to kinase targets (e.g., EGFR) compared to pyridine .
- Methoxyphenyl Position : 3-Methoxy substitution improves solubility and membrane permeability vs. 4-methoxy analogs .
- Sulfanyl Linkage : Replacing sulfur with oxygen reduces anticancer potency, highlighting its role in redox interactions .
How to resolve contradictions in reported biological activity data?
Q. Data Contradiction Analysis
- Assay Variability : Standardize protocols (e.g., cell line origin, incubation time) to minimize discrepancies .
- Solubility Effects : Use DMSO concentrations ≤0.1% to avoid false negatives in cellular assays .
- Metabolic Stability : Assess liver microsome stability to differentiate intrinsic vs. metabolism-dependent activity .
What methodologies elucidate its mechanism of action?
Q. Mechanistic Studies
- Enzyme Inhibition Assays : Fluorescence polarization to measure binding affinity to kinases (e.g., BRAF V600E) .
- Molecular Docking : Simulations (AutoDock Vina) predict interactions with triazole-binding pockets in target proteins .
- Gene Expression Profiling : RNA-seq identifies downstream pathways (e.g., apoptosis markers like caspase-3) .
How stable is the compound under varying experimental conditions?
Q. Stability & Reactivity
- pH Sensitivity : Degrades rapidly at pH <3 or >11; buffer solutions (pH 6–8) recommended for storage .
- Light Exposure : Light-sensitive; store in amber vials under inert gas (N2/Ar) .
- Thermal Stability : Stable at ≤25°C for 6 months; avoid freeze-thaw cycles .
What preclinical toxicity assessments are critical before in vivo studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
